molecular formula C16H18N4O5 B079320 Z-His-Gly-OH CAS No. 13056-37-6

Z-His-Gly-OH

Cat. No. B079320
CAS RN: 13056-37-6
M. Wt: 346.34 g/mol
InChI Key: LMUKBPFKDIAQEY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-His-Gly-OH is a compound with the molecular formula C16H18N4O5 . It is a type of dipeptide, which are molecules made up of two amino acids linked by a single peptide bond.


Synthesis Analysis

The synthesis of Z-His-Gly-OH and similar compounds often involves the protection and deprotection of selected functional groups. This leads to the exposure of the amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine . The synthesis process also involves the use of coupling reagents and the optimization of various parameters such as time and temperature .


Molecular Structure Analysis

The molecular weight of Z-His-Gly-OH is 346.34 . The molecular structure of Z-His-Gly-OH includes an imidazole ring, which is a part of the histidine residue .


Chemical Reactions Analysis

Z-His-Gly-OH can undergo various chemical reactions. For instance, it can be used in the functionalization of Single Walled Carbon Nanotubes (SWNTs), which can enhance their sensing properties .

Scientific Research Applications

Antimicrobial Applications

Histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs), such as Z-His-Gly-OH, have shown potential in combating pathogenic microorganisms . They can act as antimicrobial peptides (AMPs), which are highly sought after in human health challenges .

Cell-Penetrating Applications

Z-His-Gly-OH can also function as cell-penetrating peptides (CPPs). These peptides are capable of penetrating cells, which is a crucial property for delivering therapeutic agents .

Metal-Chelating Applications

Z-His-Gly-OH can act as metal-chelating peptides (MCPs). These peptides have the ability to coordinate essential or toxic metals, which is important in various biological processes .

Therapeutic Drug Applications

Z-His-Gly-OH has the potential to act as a therapeutic drug. Its properties as an AMP, CPP, and MCP make it an attractive target for research and the development of improved analogues, prodrugs, and peptide mimetic drugs .

Applications in Veterinary and Animal Food Industry

Z-His-Gly-OH can be used in the veterinary field and the animal food industry. Its antimicrobial properties can help in maintaining the health of animals and ensuring the safety of animal food products .

Applications in Cosmetics

The properties of Z-His-Gly-OH can be utilized in the cosmetics industry. For instance, its cell-penetrating properties can be used for delivering active ingredients in cosmetic products .

Applications in Agriculture, Forestry, and Gardening

Z-His-Gly-OH can also find applications in agriculture, forestry, and gardening. Its antimicrobial properties can help in protecting plants from pathogenic microorganisms .

Applications in Environmental Protection

Z-His-Gly-OH can contribute to environmental protection efforts. Its metal-chelating properties can be used in the removal of toxic metals from the environment .

In addition to these, Z-His-Gly-OH has also shown potential in the development of conductive hydrogels , which can be used in various applications such as wearable devices and health-monitoring systems . It’s clear that Z-His-Gly-OH is a versatile compound with a wide range of potential applications in scientific research.

Future Directions

Future research could focus on further exploring the biological activities of Z-His-Gly-OH and its derivatives. For instance, they could be used in assessing the influence of the various functional groups of the dipeptide on its important biological properties . Additionally, Z-His-Gly-OH could potentially be used in the development of novel therapeutics .

properties

IUPAC Name

2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUKBPFKDIAQEY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-His-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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